molecular formula C20H22N6O2 B2683198 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034482-63-6

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2683198
CAS No.: 2034482-63-6
M. Wt: 378.436
InChI Key: PCDCAPFNRRYUOZ-UHFFFAOYSA-N
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Description

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that features a combination of pyrazine, piperidine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazine moiety: This can be achieved through the reaction of appropriate amines with dihalopyrazines under basic conditions.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with piperidine.

    Coupling with quinoxaline: The final step involves the coupling of the piperidine-pyrazine intermediate with a quinoxaline derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Dimethylamino)pyrazin-2-yl)methanone
  • (Piperidin-1-yl)(quinoxalin-2-yl)methanone
  • (3-(Dimethylamino)piperidin-1-yl)(quinoxalin-2-yl)methanone

Uniqueness

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-25(2)18-19(22-10-9-21-18)28-14-6-5-11-26(13-14)20(27)17-12-23-15-7-3-4-8-16(15)24-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAPFNRRYUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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